

GSK494581A selectivity profiling against other receptors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK494581A

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GSK494581A: A Comparative Guide to Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

GSK494581A has been identified as a potent and selective dual-activity compound, functioning as an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine transporter subtype 1 (GlyT1).^{[1][2]} This unique pharmacological profile makes it a valuable tool for investigating the physiological roles of these targets. This guide provides a comprehensive overview of the selectivity profile of **GSK494581A** against other receptors, supported by available experimental data and detailed methodologies.

Selectivity Profile of GSK494581A

GSK494581A demonstrates a high degree of selectivity for GPR55 and GlyT1. An extensive study profiled the compound against a wide array of molecular targets, revealing its limited off-target activity. The primary activities of **GSK494581A** are summarized in the table below.

Target	Assay Type	Parameter	Value	Reference
Primary Targets				
Human GPR55	Yeast Reporter Gene Assay	pEC50	6.8	[1]
Human GlyT1	[³ H]glycine Binding Assay	pIC50	5.0	[1]
Off-Target Screening				
Cannabinoid CB1/CB2 Receptors	Radioligand Binding Assays	% Inhibition @ 10 µM	Inactive	[1]
>200 Molecular Targets (including kinases, proteases, other GPCRs, ion channels)	Various Binding and Functional Assays	% Inhibition @ 10 µM	No significant activity	[2]

Note: A detailed quantitative dataset from the broad panel screening of **GSK494581A** against over 200 molecular targets is not publicly available. The information presented is based on statements from the primary research publication indicating a lack of significant off-target activity at a concentration of 10 µM.

Experimental Methodologies

The selectivity of **GSK494581A** was determined using a combination of in vitro assays. The key experimental protocols are detailed below.

GPR55 Yeast Reporter Gene Assay

This assay measures the agonist activity of a compound at the human GPR55 receptor expressed in the yeast *Saccharomyces cerevisiae*.

- **Yeast Strain:** A yeast strain engineered to express the human GPR55 receptor is used. The receptor is coupled to the yeast pheromone response pathway, which in turn drives the expression of a reporter gene (e.g., lacZ, encoding β -galactosidase).
- **Compound Incubation:** Yeast cells are incubated with varying concentrations of **GSK494581A**.
- **Reporter Gene Measurement:** After incubation, the activity of the reporter enzyme (β -galactosidase) is measured using a colorimetric or fluorometric substrate.
- **Data Analysis:** The concentration-response data is fitted to a sigmoidal curve to determine the pEC50 value, which represents the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.

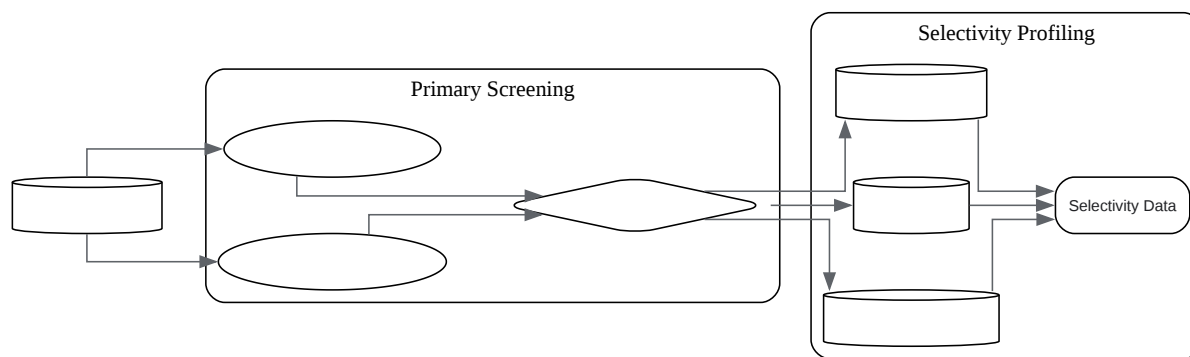
GlyT1 Radioligand Binding Assay

This assay determines the binding affinity of a compound to the human glycine transporter subtype 1 (GlyT1).

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the human GlyT1.
- **Binding Reaction:** The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to GlyT1 (e.g., [3 H]glycine) and varying concentrations of the test compound (**GSK494581A**).
- **Separation of Bound and Free Ligand:** The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 value is the negative logarithm of the IC50.

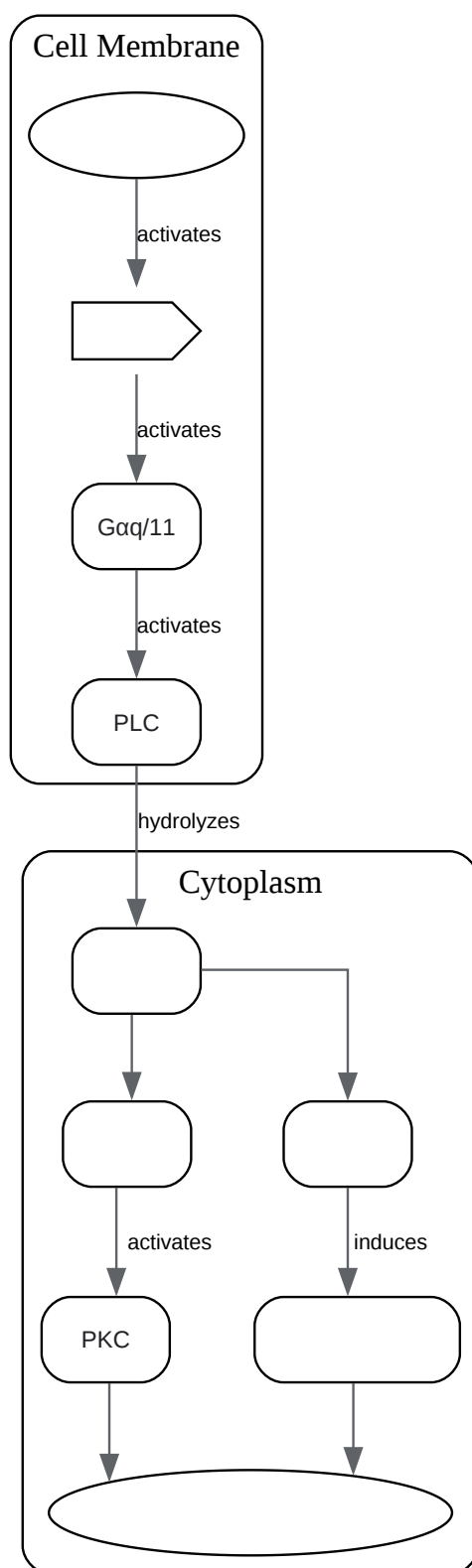
Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of **GSK494581A**'s primary target, the following diagrams are provided.



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Caption: Experimental workflow for identifying and profiling selective compounds.



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Caption: Simplified GPR55 signaling pathway activated by **GSK494581A**.

Conclusion

GSK494581A is a highly selective pharmacological tool for the concurrent agonism of GPR55 and inhibition of GlyT1. Its minimal off-target activity, as suggested by broad panel screening, underscores its utility for targeted studies. The provided experimental frameworks offer a basis for replicating and extending these findings. Researchers utilizing **GSK494581A** can be confident in its focused mechanism of action, facilitating clearer interpretation of experimental results.

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References

- 1. Pharmacology of GPR55 in yeast and identification of GSK494581A as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GSK494581A selectivity profiling against other receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672390#gsk494581a-selectivity-profiling-against-other-receptors]

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